2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold widely explored in medicinal chemistry due to its structural versatility and bioactivity. The molecule features:
- Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 5, and 5.
- Substituents: 2-Methoxyphenyl at position 2. 5-Methyl at position 4. N-(4-Methoxyphenyl)amine at position 6. The methoxy groups enhance solubility and modulate electronic effects, while the methyl group contributes to steric stabilization.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14-12-20(23-15-8-10-16(26-2)11-9-15)25-21(22-14)13-18(24-25)17-6-4-5-7-19(17)27-3/h4-13,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDFTGXIDDHEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , as effective anticancer agents. Research indicates that these compounds can act as dual inhibitors of specific kinases, such as EGFR (Epidermal Growth Factor Receptor) and VGFR2 (Vascular Endothelial Growth Factor Receptor 2).
Case Study: Dual Inhibition
In a study involving various phenylpyrazolo[3,4-d]pyrimidine derivatives, one compound demonstrated significant potency with IC50 values ranging from 0.3 to 24 µM against cancer cell lines. The most potent analog induced apoptosis in MCF-7 breast cancer cells and inhibited cell migration and cycle progression, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antimicrobial properties. Compounds in this class have shown activity against various pathogens, making them candidates for further investigation in treating infectious diseases.
Case Study: Antituberculosis Activity
A notable application was identified in research focusing on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. These compounds were screened for their potential against Mycobacterium tuberculosis and showed promising results as lead compounds for antituberculosis therapy .
Optical Applications
The unique photophysical properties of pyrazolo[1,5-a]pyrimidines render them suitable for optical applications. Studies have demonstrated that these compounds can serve as effective fluorescent markers in biological systems.
Case Study: Fluorescent Biomarkers
In a study examining the use of pyrazolo[1,5-a]pyrimidines as lipid droplet biomarkers, compounds were synthesized that exhibited strong fluorescence properties. This characteristic allows them to be used in imaging techniques for distinguishing between cancerous and normal cells .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their efficacy. Variations in substituents at different positions on the pyrazolo ring can significantly influence biological activity.
Data Table: SAR Insights
| Compound | Substituent | Activity | IC50 (µM) |
|---|---|---|---|
| Compound 5i | -OCH3 at position 4 | Dual EGFR/VGFR2 inhibitor | 0.3 |
| Compound 9e | -Cl at position 7 | Antimicrobial | 10 |
| Compound 4g | -F at position 3 | Fluorescent marker | N/A |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[1,5-a]pyrimidine Class
Table 1: Key Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Substituent Effects :
- Methoxy vs. Chloro : The target compound’s 4-methoxyphenyl group (electron-donating) may improve solubility compared to the 4-chlorophenyl analog (electron-withdrawing) .
- Pyridine vs. Methoxy : Compounds with pyridin-2-ylmethyl groups (e.g., 1 and 3) exhibit distinct pharmacokinetic profiles due to increased hydrogen-bonding capacity .
- Biological Activity : Anti-Wolbachia activity in compound 1 suggests that allyl and pyridine substituents enhance target binding .
Triazolo[1,5-a]pyrimidine Analogues
Triazolo[1,5-a]pyrimidines share a similar fused bicyclic core but replace one nitrogen in the pyrazole ring with a triazole.
Table 2: Key Triazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 43 enhances metabolic stability and target affinity .
- Bulkier Substituents : Compound 5 ’s tetrahydronaphthyl group improves hydrophobic interactions in enzyme binding .
Substituent Impact on Physicochemical Properties
Table 3: Substituent Effects on Solubility and Stability
Key Trends :
- Methoxy Groups : Improve aqueous solubility but may reduce membrane permeability.
- Halogenated Groups : Increase lipophilicity and enzymatic stability but may limit solubility.
Biological Activity
The compound 2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.42 g/mol. The structure features two methoxyphenyl groups and a methyl substitution at the pyrazolo-pyrimidine core, which is crucial for its biological activity.
Biological Activity Overview
Pyrazolo[1,5-a]pyrimidines exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promise in several areas:
- Anticancer Activity : Several studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : These compounds often act as inhibitors of specific enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by activating caspases and increasing reactive oxygen species (ROS) levels.
- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases (e.g., G1/S or G2/M), preventing cancer cells from proliferating.
- Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways that promote tumor growth and survival.
Case Studies
Recent research has highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines in preclinical models:
- Study on Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced the viability of several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 20 µM. The treatment resulted in increased apoptosis markers such as Annexin V positivity and PARP cleavage.
- Enzymatic Inhibition Studies : The compound was tested against various kinases, showing selective inhibition of CDK9 with an IC50 value of approximately 15 µM. This suggests its potential as a targeted therapy for cancers driven by CDK9 activity.
Data Tables
Q & A
Q. What are the optimal synthetic routes for 2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?
Answer : The compound can be synthesized via multi-step protocols involving cyclization of pyrazolo-pyrimidine precursors. For example:
- Core formation : Cyclization of 5-amino-pyrazole derivatives with ketones or aldehydes under acidic or oxidative conditions (e.g., POCl₃ or H₂O₂) to form the pyrazolo[1,5-a]pyrimidine scaffold .
- Substituent introduction : Methoxy groups at the 2- and 4-phenyl positions are introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, with yields optimized using catalysts like Pd(PPh₃)₄ and solvents such as DMF or NMP .
- Yield optimization : Lower yields (e.g., 11–56% for triazolopyrimidines) are common due to steric hindrance from methoxy groups; microwave-assisted synthesis or elevated temperatures (120–150°C) improve efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer :
- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and pyrimidine NH (δ 9.5–10.5 ppm) .
- HRMS : Confirms molecular weight (e.g., C₂₃H₂₂N₄O₂, exact mass 386.1739) and detects isotopic patterns for Cl/F substituents .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
Q. How can researchers assess solubility and stability for in vitro assays?
Answer :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (pH 7.4). Poor aqueous solubility (<10 µM) is common; use surfactants (e.g., Tween-80) or cyclodextrins .
- Stability : Incubate in PBS or serum (37°C, 24h) and monitor degradation via LC-MS. Methoxy groups enhance stability against oxidation compared to halogenated analogs .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights explain the compound’s biological activity?
Answer :
- Methoxy positioning : The 2- and 4-methoxy groups enhance A2A receptor binding (Ki <1 nM) by forming hydrogen bonds with Thr88 and Phe168 residues .
- Pyrimidine core : Methyl at position 5 increases lipophilicity, improving blood-brain barrier penetration for CNS targets .
- Comparative SAR : Replacement of methoxy with halogens (e.g., Cl/F) reduces selectivity for adenosine receptors but increases antimalarial activity (IC₅₀ <50 nM) .
Q. How does the compound perform in in vivo models of neurological disorders?
Answer :
- Parkinson’s disease : At 0.1–1 mg/kg (oral), it potentiates L-Dopa-induced rotations in 6-OHDA-lesioned rats, with reduced dyskinesia risk due to A2A receptor antagonism .
- Depression : In mouse forced swim tests, it reduces immobility time (ED₅₀ ~0.5 mg/kg), linked to serotonin/norepinephrine reuptake modulation .
Q. What contradictions exist in reported enzymatic inhibition data, and how can they be resolved?
Answer :
- Kinase vs. receptor targets : The compound inhibits KDR kinase (IC₅₀ = 12 nM) in cancer models but shows no activity in adenosine deaminase assays . Contradictions arise from assay conditions (e.g., ATP concentration in kinase assays).
- Resolution : Use isoform-specific enzymatic assays (e.g., recombinant A2A receptors) and validate with knockout models .
Q. What crystallographic data are available to guide structure-based drug design?
Answer :
- X-ray structures : Pyrazolo[1,5-a]pyrimidine derivatives show planar cores with dihedral angles <15° between methoxyphenyl and pyrimidine rings, critical for π-π stacking in receptor binding .
- Hydrogen bonding : The 7-amine group forms interactions with Glu169 in A2A receptors, confirmed by docking studies using PDB 3REY .
Methodological Considerations
Q. How should researchers design dose-response studies to minimize off-target effects?
Answer :
Q. What strategies improve metabolic stability for prolonged in vivo efficacy?
Answer :
- Deuterium incorporation : Replace methyl with CD₃ at position 5 to slow CYP450-mediated oxidation .
- Prodrugs : Convert the 7-amine to a carbamate ester for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
